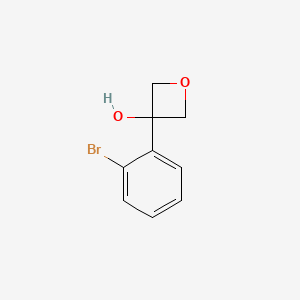

3-(2-Bromophenyl)oxetane-3-ol

Description

3-(2-Bromophenyl)oxetane-3-ol is a brominated oxetane derivative featuring a hydroxyl group at the 3-position of the oxetane ring and a 2-bromophenyl substituent. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties. Its molecular formula is C₉H₉BrO₂ (MW: 229.08 g/mol), though exact data on melting/boiling points and solubility require further experimental validation .

Properties

IUPAC Name |

3-(2-bromophenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFDFDXMLADCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(3-Bromophenyl)oxetane-3-ol (CAS: N/A)

- Structure : Bromine at the meta position of the phenyl ring.

- Electronic effects (e.g., resonance) may differ, altering reactivity in cross-coupling reactions.

3-(4-Bromophenyl)oxetane-3-ol (CAS: N/A)

Functional Group Variations

3-(2-Bromophenyl)oxetane (CAS: 1425412-25-4)

- Structure : Lacks the hydroxyl group.

- Molecular Formula : C₉H₉BrO (MW: 213.07 g/mol).

- Key Differences : Absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely increasing lipophilicity (LogP ~2.5 estimated). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

3-(4-Bromophenyl)oxetane-3-carboxylic Acid (CAS: 1393585-20-0)

- Structure : Carboxylic acid replaces the hydroxyl group.

- Molecular Formula : C₁₀H₉BrO₃ (MW: 257.08 g/mol).

- Key Differences : The carboxylic acid group introduces strong acidity (pKa ~4-5) and enhances reactivity in esterification or amidation reactions. This derivative is more water-soluble but less stable under acidic conditions compared to the hydroxyl analog .

Heterocyclic and Substituent Modifications

3-(5-Bromopyridin-2-yl)oxetane-3-ol (CAS: 1207758-80-2)

- Structure : Pyridinyl ring replaces phenyl.

- Molecular Formula: C₈H₈BrNO₂ (MW: 230.06 g/mol).

- Key Differences : Nitrogen in the pyridine ring alters electronic properties (e.g., basicity) and enables coordination with metal catalysts. This derivative may exhibit distinct pharmacokinetic profiles, such as improved metabolic stability .

3-(3-Bromophenyl)-3-methyloxetane (CAS: 1123172-43-9)

- Structure : Methyl group at the 3-position of oxetane.

- Molecular Formula : C₁₀H₁₁BrO (MW: 227.10 g/mol).

- Lipophilicity (LogP ~2.8) is higher than the hydroxylated analog, favoring membrane permeability .

Data Tables

Table 1. Structural and Physical Properties

Table 2. Functional Group Impact on Properties

| Compound | Functional Group | Polarity | Estimated LogP | Key Reactivity |

|---|---|---|---|---|

| This compound | -OH | High | ~1.8 | Hydrogen bonding, acidic H |

| 3-(2-Bromophenyl)oxetane | None | Moderate | ~2.5 | Lipophilic, inert to nucleophiles |

| 3-(4-Bromophenyl)oxetane-3-carboxylic Acid | -COOH | Very High | ~1.2 | Acid-catalyzed reactions, ester formation |

Q & A

Synthesis and Purification

Basic: What are the common synthetic routes for preparing 3-(2-Bromophenyl)oxetane-3-ol, and how is purity ensured? Answer:

- Synthetic Routes : The oxetane core is typically synthesized via cyclization of brominated precursors. For example, 3-(4-Bromophenyl)oxetan-3-amine hydrochloride is prepared through multi-step protocols involving ketone protection, bromination, and ring closure . Similar methods can be adapted for the 2-bromophenyl analog by adjusting precursor geometry.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are standard. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Advanced: How can regioselectivity challenges during oxetane ring formation be addressed? Answer :

- Regioselectivity Control : Use of directing groups (e.g., hydroxyl or amine) on the phenyl ring can guide cyclization. Computational tools (DFT calculations) predict transition states to optimize reaction conditions. For example, 3-(3,5-Difluorophenyl)oxetan-3-OL synthesis employs fluorinated precursors to stabilize intermediates .

Structural Characterization

Basic: Which analytical techniques are critical for confirming the structure of this compound? Answer :

- NMR Spectroscopy : H and C NMR identify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and bromophenyl substituents (aromatic protons at δ ~7.0–7.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (CHBrO, expected m/z: 243.97) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing? Answer :

- Single-crystal X-ray diffraction provides absolute configuration data. For example, 3-(4-Hydroxyphenyl)oxetan-3-ol was characterized to show hydrogen bonding between hydroxyl and oxetane oxygen, influencing solubility .

Chemical Reactivity

Basic: How do the bromophenyl and hydroxyl groups influence the compound’s reactivity? Answer :

- Bromophenyl Group : Participates in Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups.

- Hydroxyl Group : Can be protected (e.g., acetylated) to prevent undesired side reactions during synthesis .

Advanced: What strategies enable selective functionalization of the oxetane ring without degrading the bromophenyl group? Answer :

- Protection-Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers. Use mild bases (e.g., KCO) to avoid β-elimination of the oxetane ring .

Biological Evaluation

Basic: How is this compound evaluated for potential bioactivity in drug discovery? Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays. Oxetanes like 3-(4-Bromophenyl)oxetan-3-amine derivatives show inhibitory activity against cancer-related enzymes .

- ADME Profiling : Assess metabolic stability in liver microsomes; oxetanes often improve pharmacokinetics compared to larger rings .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity? Answer :

- SAR Strategies : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or CF) and compare IC values. For example, fluorinated oxetanes in 3-(3,5-Difluorophenyl)oxetan-3-OL enhance target binding via halogen bonding .

Stability and Storage

Basic: What are the optimal storage conditions to prevent degradation? Answer :

- Storage : Keep at 2–8°C in amber vials under inert gas (N or Ar) to avoid moisture absorption and bromine displacement. Stability studies show <5% degradation over 6 months under these conditions .

Advanced: How does photodegradation impact the compound, and how can it be mitigated? Answer :

- Light Sensitivity : UV-Vis studies reveal bromophenyl groups undergo homolytic cleavage under UV light. Use light-resistant containers and add stabilizers (e.g., BHT) at 0.1% w/w .

Computational Modeling

Basic: How can molecular docking predict the compound’s interactions with biological targets? Answer :

- Docking Workflow : Use software (AutoDock Vina) to model interactions with proteins (e.g., kinases). The oxetane’s oxygen may form hydrogen bonds with active-site residues, as seen in 3-(4-Bromophenyl)oxetan-3-amine hydrochloride studies .

Advanced: What role do MD simulations play in understanding conformational flexibility? Answer :

- MD Simulations : Simulations (10–100 ns) reveal oxetane ring puckering and hydroxyl group rotation, affecting binding kinetics. For example, 3-(2-Bromophenoxy)propan-1-ol shows variable dihedral angles influencing solubility .

Addressing Contradictory Data

Advanced: How should researchers resolve discrepancies in reported synthetic yields or biological activities? Answer :

- Methodological Cross-Validation : Replicate procedures under controlled conditions (e.g., inert atmosphere for air-sensitive steps). Compare HPLC traces and NMR data with literature. For example, 3-(4-Bromophenyl)oxetan-3-amine hydrochloride synthesis yields vary due to trace moisture in solvents, necessitating rigorous drying .

Scale-up Challenges

Advanced: What are critical considerations when scaling up synthesis from mg to kg quantities? Answer :

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during cyclization.

- Purification at Scale : Replace column chromatography with continuous flow systems or crystallization. For example, 3-Bromooxetane scale-up requires quenching excess bromine to prevent explosions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.